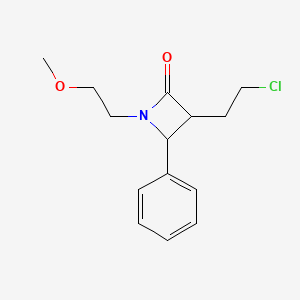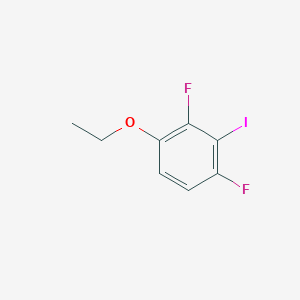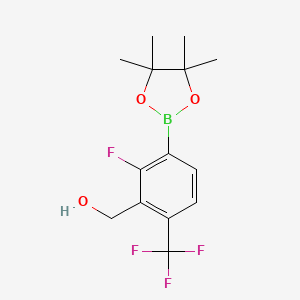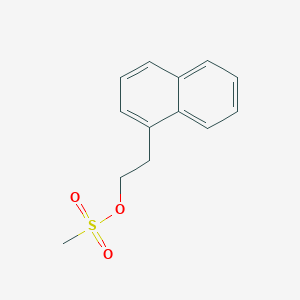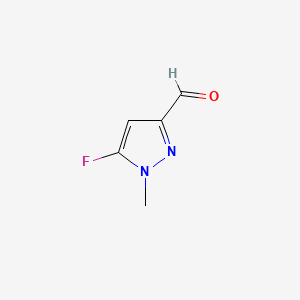
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C5H5FN2O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorine atom and a formyl group at specific positions on the pyrazole ring gives this compound unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole and appropriate reagents for formylation.
Formylation Reaction: The formylation of 5-fluoro-1-methylpyrazole is achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 0-5°C to ensure the stability of intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and THF.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
5-methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom, affecting its chemical behavior.
Uniqueness
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C5H5FN2O |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
5-fluoro-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5FN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 |
Clave InChI |
LOOMIRHOCGXFNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
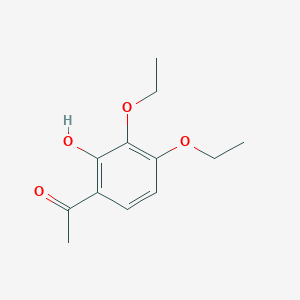
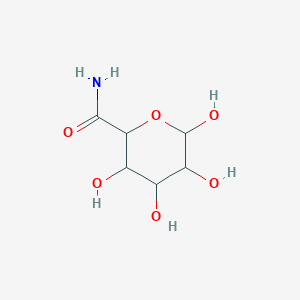
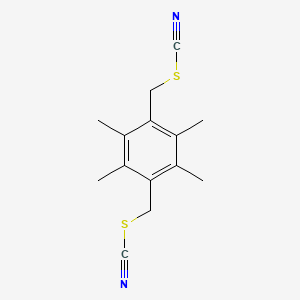
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)

![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
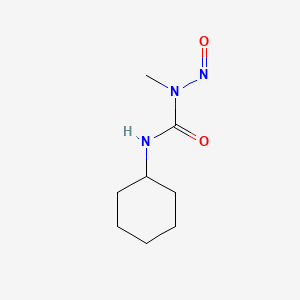
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
